molecular formula C₂₁H₂₄O₃ B1144526 3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one CAS No. 53-55-4

3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one

Cat. No.: B1144526
CAS No.: 53-55-4
M. Wt: 324.41
InChI Key:
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Description

3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one is a synthetic steroidal compound. It is structurally related to estrogens and has been studied for its potential biological and pharmacological activities. The compound is characterized by its unique arrangement of functional groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one typically involves the acetylation of 3-hydroxyestra-1,3,5(10),6-tetraen-17-one. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions, often using dichloromethane or chloroform

    Catalyst: Pyridine or other bases to neutralize the by-products

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure consistent product quality

    Purification steps: such as recrystallization or chromatography to achieve high purity

    Quality control measures: to monitor the reaction progress and product specifications

Chemical Reactions Analysis

Types of Reactions

3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions at the acetoxy group, leading to the formation of different esters or ethers

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, chloroform, ethanol

    Catalysts: Pyridine, triethylamine

Major Products Formed

    Oxidation products: Ketones, carboxylic acids

    Reduction products: Alcohols

    Substitution products: Esters, ethers

Scientific Research Applications

3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one has been extensively studied for its applications in various fields:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds

    Biology: Investigated for its potential effects on cellular processes and hormone regulation

    Medicine: Explored for its potential therapeutic uses, including hormone replacement therapy and treatment of hormone-related disorders

    Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development

Mechanism of Action

The mechanism of action of 3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes. This interaction affects various cellular pathways, including those involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one
  • 3-Methoxyestra-1,3,5(10),6-tetraen-17-one
  • 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one

Uniqueness

3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one is unique due to its acetoxy functional group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group or possess different substituents.

Properties

CAS No.

53-55-4

Molecular Formula

C₂₁H₂₄O₃

Molecular Weight

324.41

Synonyms

3-Hydroxy-1-methylestra-1,3,5(10),6-tetraen-7-one

Origin of Product

United States

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